molecular formula C15H15NO B1392065 2-(3,5-Dimethylbenzoyl)-6-methylpyridine CAS No. 1187166-10-4

2-(3,5-Dimethylbenzoyl)-6-methylpyridine

Cat. No. B1392065
M. Wt: 225.28 g/mol
InChI Key: KXGPAYRBLLGPAU-UHFFFAOYSA-N
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Description

“2-(3,5-Dimethylbenzoyl)-6-methylpyridine” is a compound that contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of “2-(3,5-Dimethylbenzoyl)-6-methylpyridine” would consist of a pyridine ring substituted with a 3,5-dimethylbenzoyl group at the 2-position and a methyl group at the 6-position .


Chemical Reactions Analysis

The reactivity of “2-(3,5-Dimethylbenzoyl)-6-methylpyridine” would be expected to be similar to other pyridine derivatives. Pyridines typically undergo electrophilic substitution reactions more readily at the 3-position due to the electron-donating effect of the nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3,5-Dimethylbenzoyl)-6-methylpyridine” would be expected to be similar to those of other pyridine derivatives. Pyridines are typically polar, have a strong odor, and can act as a base .

Scientific Research Applications

Photochemical Dimerization in Pyridines

Research by Taylor and Kan (1963) in the field of photochemistry highlighted the photochemical dimerization of various 2-aminopyridines and 2-pyridones, including 6-methylpyridines. This study is pivotal in understanding the chemical behavior of pyridine derivatives under ultraviolet irradiation, a process that leads to the formation of 1,4-dimers. These findings have implications for the broader understanding of 2-(3,5-Dimethylbenzoyl)-6-methylpyridine's behavior under similar conditions (Taylor & Kan, 1963).

Interligand C-C Coupling in Coordination Chemistry

A study by Arevalo, Riera, and Pérez (2017) delves into the realm of coordination chemistry, demonstrating interligand C-C coupling in complexes containing 2-methylpyridine. This work is crucial in understanding the complex chemistry involving 2-(3,5-Dimethylbenzoyl)-6-methylpyridine, particularly in the context of its interactions with other ligands in metal complexes (Arevalo, Riera, & Pérez, 2017).

Organometallic Complexes and Catalysis

Ionkin, Marshall, and Wang's (2005) work on mono-cyclometalated Pt(II) complexes, involving derivatives of 4-methylpyridine, offers insights into the application of 2-(3,5-Dimethylbenzoyl)-6-methylpyridine in the development of novel organometallic complexes. This research could be instrumental in catalysis and the development of new materials (Ionkin, Marshall, & Wang, 2005).

Implications in Medicinal Chemistry

Research in medicinal chemistry, as highlighted by Bagdi, Santra, Monir, and Hajra (2015), discusses the synthesis and applications of imidazopyridines, which are structurally related to 2-(3,5-Dimethylbenzoyl)-6-methylpyridine. This study emphasizes the importance of such compounds in drug development and material science (Bagdi, Santra, Monir, & Hajra, 2015).

Safety And Hazards

As with all chemicals, handling “2-(3,5-Dimethylbenzoyl)-6-methylpyridine” should be done in a manner that minimizes risk. This includes avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .

Future Directions

The potential applications and future directions for “2-(3,5-Dimethylbenzoyl)-6-methylpyridine” would depend on its physical and chemical properties, as well as its reactivity. Pyridine derivatives have found use in many areas, including the pharmaceutical industry, the manufacture of dyes and resins, and as solvents and reagents in chemistry .

properties

IUPAC Name

(3,5-dimethylphenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-7-11(2)9-13(8-10)15(17)14-6-4-5-12(3)16-14/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGPAYRBLLGPAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethylbenzoyl)-6-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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